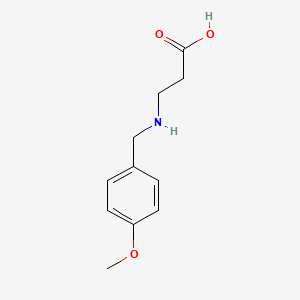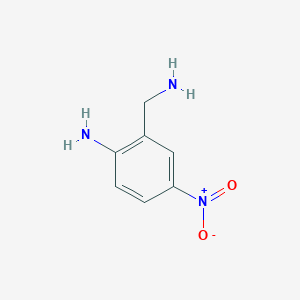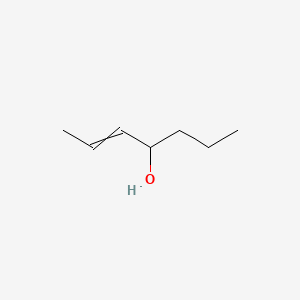![molecular formula C13H16N2O4S B11727736 Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate is a complex organic compound with the molecular formula C13H16N2O4S. It is known for its unique structure, which includes a thiophene ring, a dimethylamino group, and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with methyl acetoacetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with primary or secondary amines typically occur in the presence of a base, such as triethylamine, under mild heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-{2-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate: Similar structure but with a chroman ring instead of a thiophene ring.
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct electronic properties compared to its furan and chroman analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H16N2O4S |
|---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
methyl 3-[[2-(dimethylaminomethylidene)-3-oxobutanoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-8(16)9(7-15(2)3)12(17)14-10-5-6-20-11(10)13(18)19-4/h5-7H,1-4H3,(H,14,17) |
InChI-Schlüssel |
AENFASROBXUABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CN(C)C)C(=O)NC1=C(SC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)
![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)


![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)


![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)


![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)

![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
